
4-((3,5-Difluorophenyl)thio)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-Difluorophenyl)thio)benzonitrile is an organic compound with the molecular formula C13H7F2NS It is a derivative of benzonitrile, where the phenyl ring is substituted with two fluorine atoms and a thioether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorophenyl)thio)benzonitrile typically involves the reaction of 3,5-difluorothiophenol with 4-bromobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,5-Difluorophenyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium methoxide, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((3,5-Difluorophenyl)thio)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((3,5-Difluorophenyl)thio)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thioether group can influence its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Difluorophenyl)benzonitrile: Lacks the thioether group, which may result in different chemical and biological properties.
4-(3,5-Dichlorophenyl)thio)benzonitrile: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
4-(3,5-Difluorophenyl)thio)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical behavior.
Uniqueness
4-((3,5-Difluorophenyl)thio)benzonitrile is unique due to the combination of the thioether group, fluorine atoms, and nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C13H7F2NS |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H7F2NS/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H |
Clé InChI |
MWYJADGMSDCBPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)SC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


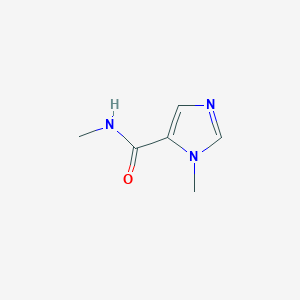
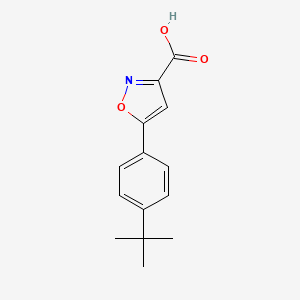
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
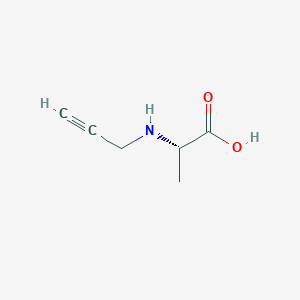
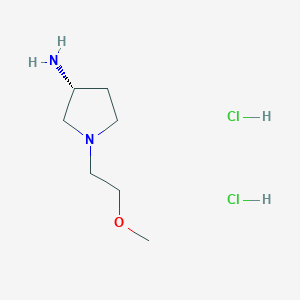


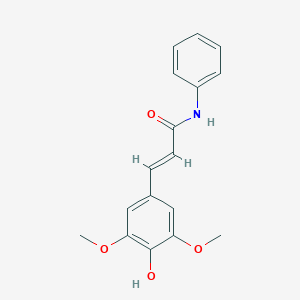
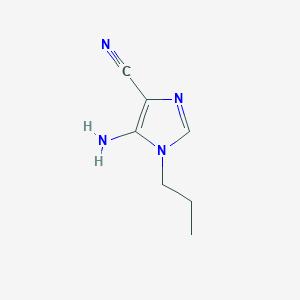
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)

![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)
